![molecular formula C7H3BrClNO2S2 B2781598 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride CAS No. 2377034-17-6](/img/structure/B2781598.png)
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is a chemical compound with the CAS Number: 2377034-17-6 . It has a molecular weight of 312.6 . The IUPAC name for this compound is 7-bromothieno [3,2-c]pyridine-2-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is 1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6 (13-7 (4)5)14 (9,11)12/h1-3H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride are not available, sulfonyl chlorides in general are known to be versatile reagents in organic chemistry. They can be converted into numerous sulfonyl derivatives, undergo diverse desulfitative cross-couplings, and serve as arylating agents .Aplicaciones Científicas De Investigación
Synthesis of Indolizines
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride: is used in the synthesis of indolizines, a class of nitrogen-containing heterocycles. These compounds are of interest due to their pharmacological properties and presence in natural products . The compound serves as a precursor in pyridine-boryl radical mediated cascade reactions, which are a novel method for constructing the indolizine skeleton.
Development of GRK2 Inhibitors
This chemical is instrumental in the development of inhibitors for G protein-coupled receptor kinase 2 (GRK2). GRK2 is a therapeutic target for treating heart failure, cancer, and other diseases. Variations in the thienopyridine scaffold, such as replacing chlorine with bromine, have shown promising results in enhancing the potency of these inhibitors .
Analytical Chemistry
In analytical chemistry, 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride can be used to develop new analytical methods for detecting related compounds. Its distinct spectral properties make it suitable for use in spectroscopic analysis.
Each of these applications demonstrates the versatility and importance of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride in scientific research. Its role as a building block in organic synthesis and its potential in various fields highlight its significance in advancing scientific knowledge and applications .
Propiedades
IUPAC Name |
7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6(13-7(4)5)14(9,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOLMUTQPPUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(C=NC=C21)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride | |
CAS RN |
2377034-17-6 |
Source


|
| Record name | 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2781515.png)
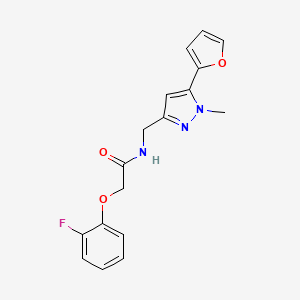
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2781518.png)
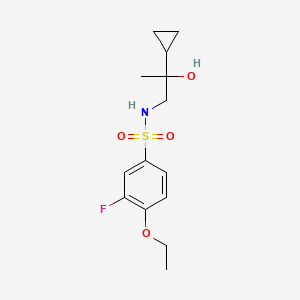
![Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2781520.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2781521.png)

![N-(benzo[d]thiazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2781527.png)
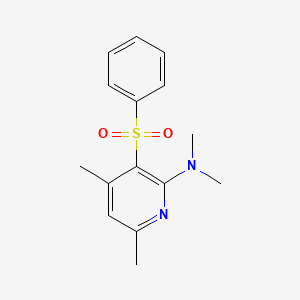

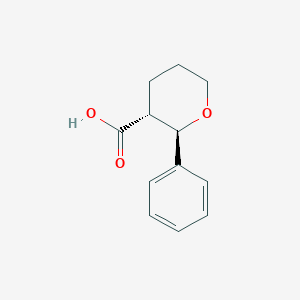

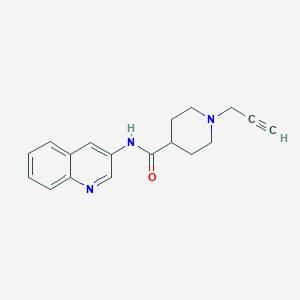
![1-(4-Chlorophenyl)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-2-propen-1-one](/img/structure/B2781537.png)